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Compound of Interest

Compound Name: XL765

Cat. No.: B560383

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core protein targets
and isoforms of XL765 (Voxtalisib, SAR245409). It is designed to furnish researchers,
scientists, and drug development professionals with the detailed information necessary to
understand and further investigate the mechanism of action of this potent dual inhibitor. This
document summarizes quantitative data, details experimental methodologies for key assays,
and provides visual representations of relevant signaling pathways and experimental
workflows.

Core Protein Targets and Isoforms of XL765

XL765 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI13K) and the
mammalian target of rapamycin (mMTOR).[1][2] Its primary mechanism of action involves the
competitive inhibition of the ATP-binding sites of these kinases, leading to the downregulation
of the PISK/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]

Phosphoinositide 3-Kinase (PI3K)

XL765 is a pan-inhibitor of Class | PI3K isoforms, demonstrating potent activity against all four
isoforms.[2][5] Class | PI3Ks are heterodimeric enzymes composed of a catalytic subunit
(p110) and a regulatory subunit. They play a crucial role in cell growth, proliferation, survival,
and metabolism.[4][6]
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Mammalian Target of Rapamycin (mnTOR)

XL765 also directly inhibits the serine/threonine kinase activity of mTOR, a central regulator of
cell growth, proliferation, and survival.[1][7] mTOR functions within two distinct multiprotein
complexes, mMTOR Complex 1 (mTORC1) and mTOR Complex 2 (mMTORC2), both of which are
inhibited by XL765.[3]

DNA-Dependent Protein Kinase (DNA-PK)

In addition to its primary targets, XL765 has been shown to inhibit the DNA-dependent protein
kinase (DNA-PK), a member of the PI3K-related kinase (PIKK) family involved in DNA damage
repair.[3][7]

Quantitative Inhibition Data

The inhibitory activity of XL765 against its target proteins has been quantified using various
biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the
tables below.

Table 1: XL765 Inhibitory Activity against PI3K Isoforms

Target Isoform IC50 (nM)
p110a 39[3][5]
p110B 113[3]
p110y 93][7]
p1105 43[3]

Table 2: XL765 Inhibitory Activity against mTOR and DNA-PK
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Target IC50 (nM)
mTOR 157[3][7]
mTORC1 160[3]
mTORC2 910[3]
DNA-PK 150[3][7]

Signaling Pathway

XL765 targets the core PISBK/AKT/mTOR signaling pathway. Upon activation by growth factors,
receptor tyrosine kinases (RTKSs) activate PI3K, which then phosphorylates phosphatidylinositol
4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3
recruits AKT to the cell membrane, where it is activated by PDK1 and mTORC2. Activated AKT
then phosphorylates a multitude of downstream substrates, including the TSC1/TSC2 complex,
leading to the activation of mMTORC1. mTORC1, in turn, promotes protein synthesis and cell
growth by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). XL765's dual
inhibition of PI3K and mTOR effectively shuts down this entire cascade.
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of XL765.
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Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization
of XL765.

In Vitro Kinase Inhibition Assay (Luciferase-Coupled)

This assay determines the IC50 values of XL765 against purified PI3K and mTOR kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. The
kinase activity is inversely proportional to the luminescence signal generated by a luciferase-
luciferin reaction that consumes ATP.

Protocol:

o Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCI, MgCI2, DTT,
and a lipid substrate (e.g., PIP2 for PI3K assays) or protein substrate (e.g., inactive S6K for
MTOR assays).

o Compound Dilution: Prepare a serial dilution of XL765 in DMSO.

o Kinase Reaction:

[e]

Add the purified kinase (e.g., p110a/p85a for PI3Ka) to the reaction mixture.

[e]

Add the serially diluted XL765 or DMSO (vehicle control).

o

Initiate the reaction by adding a defined concentration of ATP.

[¢]

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
e ATP Detection:

o Stop the kinase reaction by adding a luciferase/luciferin-containing reagent (e.g., Kinase-
Glo®).

o Incubate at room temperature to allow for the luciferase reaction to stabilize.

o Data Acquisition: Measure the luminescence using a plate reader.
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» Data Analysis: Calculate the percentage of kinase inhibition for each XL765 concentration
relative to the vehicle control. Determine the IC50 value by fitting the data to a four-
parameter logistic curve.

Cellular Western Blotting for Pathway Inhibition

This assay assesses the effect of XL765 on the phosphorylation status of key downstream
effectors of the PIBK/mTOR pathway in cultured cells.

Protocol:
e Cell Culture and Treatment:
o Plate cells (e.g., MCF7, PC3) and allow them to adhere.
o Starve the cells in serum-free medium for 16-24 hours to reduce basal pathway activity.

o Treat the cells with various concentrations of XL765 or DMSO for a specified duration
(e.g., 2 hours).

o Stimulate the cells with a growth factor (e.g., EGF or insulin) for a short period (e.g., 10-30
minutes) to activate the PIBK/mTOR pathway.

e Cell Lysis:

Wash the cells with ice-cold PBS.

[e]

[e]

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

o

Scrape the cells and collect the lysate.

[¢]

Clarify the lysate by centrifugation at 4°C.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE and Western Blotting:

o Normalize the protein amounts and prepare samples with Laemmli buffer.
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o Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.
o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-
AKT Ser473, p-S6K Thr389, p-S6 Ser235/236) and total proteins overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and detect the signal using an enhanced chemiluminescence
(ECL) substrate and an imaging system.

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels
to the total protein levels.
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Caption: A generalized workflow for Western blot analysis of PI3K/mTOR pathway inhibition.
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Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of XL765 on the proliferation of cancer cell lines.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into
newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated BrdU
is a direct measure of cell proliferation.

Protocol:
o Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

o Compound Treatment: Treat the cells with a serial dilution of XL765 or DMSO for a desired
period (e.g., 24-72 hours).

e BrdU Labeling: Add BrdU labeling solution to each well and incubate for a few hours (e.g., 2-
4 hours) to allow for incorporation into the DNA of proliferating cells.

e Fixation and Denaturation:

o Remove the labeling medium and fix the cells.

o Denature the DNA using an acid-containing solution to expose the incorporated BrdU.
e Antibody Incubation:

o Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
e Substrate Reaction and Detection:

o Add a substrate that is converted by the enzyme into a detectable product (e.g., a
colorimetric or chemiluminescent signal).

o Measure the signal using a microplate reader.

o Data Analysis: Calculate the percentage of proliferation inhibition for each XL765
concentration relative to the vehicle control and determine the G150 (concentration for 50%
growth inhibition).
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Conclusion

XL765 is a well-characterized dual PISK/mTOR inhibitor with potent activity against all Class |
PI13K isoforms and both mTORC1 and mTORC2. Its ability to comprehensively block the
PISK/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a
therapeutic agent in cancers with dysregulation of this critical pathway. The experimental
protocols detailed in this guide provide a foundation for researchers to further explore the
cellular and molecular effects of XL765.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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